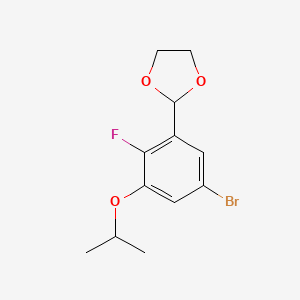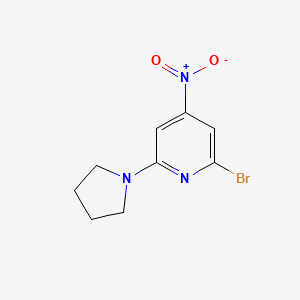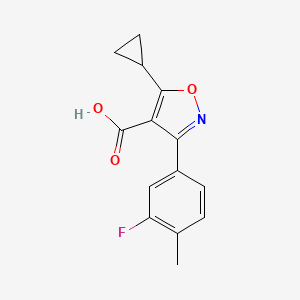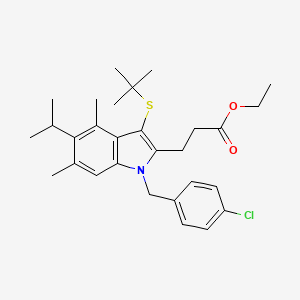
Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate is a complex organic compound that features a variety of functional groups, including an ester, a thioether, and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the tert-Butylthio Group: This step involves the nucleophilic substitution of a suitable leaving group with tert-butylthiol.
Attachment of the 4-Chlorobenzyl Group: This can be done via a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, which could be a key factor in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(1-(4-chlorobenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate: Lacks the tert-butylthio group.
Ethyl 3-(3-(tert-butylthio)-1-(4-methylbenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate: Has a methyl group instead of a chlorine atom on the benzyl group.
Uniqueness
The presence of the tert-butylthio group and the 4-chlorobenzyl group makes Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-isopropyl-4,6-dimethyl-1H-indol-2-yl)propanoate unique. These groups can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C29H38ClNO2S |
|---|---|
Poids moléculaire |
500.1 g/mol |
Nom IUPAC |
ethyl 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-4,6-dimethyl-5-propan-2-ylindol-2-yl]propanoate |
InChI |
InChI=1S/C29H38ClNO2S/c1-9-33-25(32)15-14-23-28(34-29(6,7)8)27-20(5)26(18(2)3)19(4)16-24(27)31(23)17-21-10-12-22(30)13-11-21/h10-13,16,18H,9,14-15,17H2,1-8H3 |
Clé InChI |
VAVXNDQTOFRCSQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=C(C2=C(N1CC3=CC=C(C=C3)Cl)C=C(C(=C2C)C(C)C)C)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


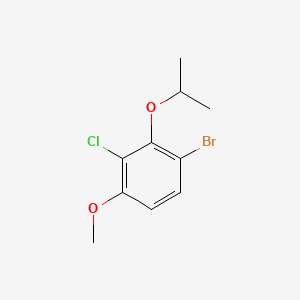
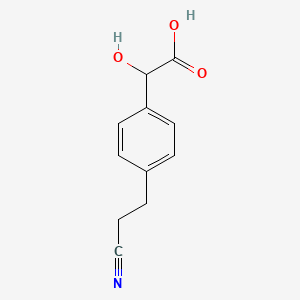
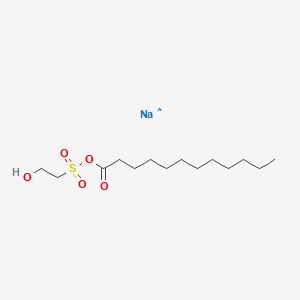
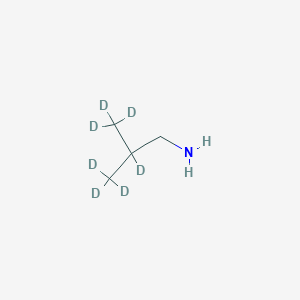
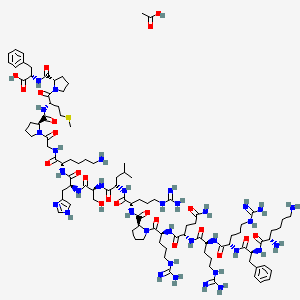
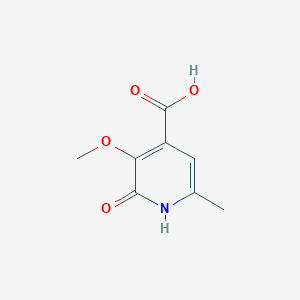

![4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde](/img/structure/B14769740.png)



